molecular formula C16H18N2 B8489604 1-Benzyl-1,2,3,4-tetrahydroquinolin-3-amine

1-Benzyl-1,2,3,4-tetrahydroquinolin-3-amine

Cat. No. B8489604
M. Wt: 238.33 g/mol
InChI Key: MDQXSJHUOYOWMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-1,2,3,4-tetrahydroquinolin-3-amine is a useful research compound. Its molecular formula is C16H18N2 and its molecular weight is 238.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Benzyl-1,2,3,4-tetrahydroquinolin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-1,2,3,4-tetrahydroquinolin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C16H18N2

Molecular Weight

238.33 g/mol

IUPAC Name

1-benzyl-3,4-dihydro-2H-quinolin-3-amine

InChI

InChI=1S/C16H18N2/c17-15-10-14-8-4-5-9-16(14)18(12-15)11-13-6-2-1-3-7-13/h1-9,15H,10-12,17H2

InChI Key

MDQXSJHUOYOWMZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C2=CC=CC=C21)CC3=CC=CC=C3)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Trifluoroacetic acid (3mL) was added to a solution of (1-benzyl-1,2,3,4-tetrahydroquinolin-3-yl)-carbamic acid tert-butyl ester (481 mg, 1.42 mmol) in dichloromethane (6mL), stirred for 30 minutes at ambient temperature, and concentrated. A solution of the resulting oil in methanol (10 mL) was treated with potassium carbonate (393 mg, 2.84 mmol), stirred for an hour at room temperature, and concentrated to afford the title compound as yellow residue. MS (DCI/NH3) m/z: 239.1 [M+H]+.
Quantity
3 mL
Type
reactant
Reaction Step One
Name
(1-benzyl-1,2,3,4-tetrahydroquinolin-3-yl)-carbamic acid tert-butyl ester
Quantity
481 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
393 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

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